molecular formula C9H20O B14703280 3-Ethyl-4,4-dimethylpentan-2-ol CAS No. 21102-09-0

3-Ethyl-4,4-dimethylpentan-2-ol

Cat. No.: B14703280
CAS No.: 21102-09-0
M. Wt: 144.25 g/mol
InChI Key: YGQDLQQRBCOMKJ-UHFFFAOYSA-N
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Description

3-Ethyl-4,4-dimethylpentan-2-ol (CAS Number: 21102-09-0) is an organic compound belonging to the class of secondary alcohols. Its molecular formula is C9H20O, and it has a molecular weight of 144.25 g/mol . As a branched-chain alcohol, this compound is of interest in various research fields, including organic synthesis where it may serve as a chemical intermediate or a building block for the preparation of more complex molecules . The properties of secondary alcohols like this one make them relevant for studies in reaction mechanism analysis, such as oxidation reactions or dehydration studies . The structural features of this compound, including its ethyl and dimethyl substituents, can be valuable for investigating steric effects on reactivity and selectivity in catalytic processes . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

21102-09-0

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

3-ethyl-4,4-dimethylpentan-2-ol

InChI

InChI=1S/C9H20O/c1-6-8(7(2)10)9(3,4)5/h7-8,10H,6H2,1-5H3

InChI Key

YGQDLQQRBCOMKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Ketones

Hydrogenation of ketones to secondary alcohols using transition metal catalysts offers a scalable route. The continuous hydrogenation process described for 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one highlights the efficacy of nickel-based catalysts under high pressure. For 3-ethyl-4,4-dimethylpentan-2-ol:

Reaction Scheme:
$$
\text{3-Ethyl-4,4-dimethylpentan-2-one} + \text{H}_2 \xrightarrow[\text{50-400 bar}]{\text{Ni/Fe, 30-70°C}} \text{3-Ethyl-4,4-dimethylpentan-2-ol}
$$

Optimized Conditions:

Parameter Value
Catalyst Ni-Fe alloy (15% Fe)
Pressure 200 bar
Temperature 60°C
Solvent Methanol
Space Velocity 200 g ketone/L catalyst·h

Advantages:

  • Continuous flow systems achieve 99.9% purity with minimal byproducts like 3-ethyl-4,4-dimethylpentan-3-ol.
  • Catalyst longevity exceeds 5,400 hours without activity loss.

Limitations:

  • Synthesis of the ketone precursor (3-ethyl-4,4-dimethylpentan-2-one) requires additional steps, potentially involving Claisen condensation or Friedel-Crafts acylation.

Hydroboration-Oxidation of Alkenes

Anti-Markovnikov addition of boron to alkenes followed by oxidation provides stereoselective alcohol formation. For 3-ethyl-4,4-dimethylpentan-2-ol, the alkene precursor 3-ethyl-4,4-dimethylpent-1-ene would undergo hydroboration with disiamylborane:

Reaction Scheme:
$$
\text{3-Ethyl-4,4-dimethylpent-1-ene} \xrightarrow[\text{THF}]{\text{Disiamylborane}} \text{3-Ethyl-4,4-dimethylpentan-2-ol}
$$

Procedure:

  • React the alkene with disiamylborane in tetrahydrofuran at 0°C.
  • Oxidize the intermediate alkylborane with hydrogen peroxide and sodium hydroxide.
  • Isolate the alcohol via fractional distillation.

Considerations:

  • The alkene must be synthesized through Wittig olefination or dehydration of a tertiary alcohol, introducing synthetic complexity.
  • Regioselectivity depends on alkene geometry; trans-alkenes favor anti-Markovnikov addition.

Nucleophilic Substitution of Halides

While less common for secondary alcohols, SN2 displacement of alkyl halides under strongly basic conditions could theoretically yield the target compound:

Reaction Scheme:
$$
\text{3-Ethyl-4,4-dimethylpentan-2-yl bromide} + \text{H}_2\text{O} \xrightarrow{\text{KOH, DMSO}} \text{3-Ethyl-4,4-dimethylpentan-2-ol}
$$

Challenges:

  • Steric hindrance around the electrophilic carbon drastically reduces SN2 reactivity.
  • Competing elimination (E2) would dominate, forming alkenes rather than the alcohol.

Comparative Analysis of Synthetic Routes

Method Yield Potential Scalability Byproduct Risk Equipment Needs
Grignard Addition 40-60% Moderate Over-addition Low-temperature reactor
Catalytic Hydrogenation >95% High <0.1% High-pressure reactor
Hydroboration 50-70% Low Isomerization Standard glassware
SN2 Substitution <10% Impractical High None

Key Findings:

  • Catalytic hydrogenation is the most industrially viable method due to high yields and continuous operation capabilities.
  • Grignard reactions offer academic utility but require multistep precursor synthesis.
  • Hydroboration is stereoselective but limited by alkene availability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4,4-dimethylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 3-ethyl-4,4-dimethylpentan-2-one, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

    Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: 3-Ethyl-4,4-dimethylpentan-2-one

    Reduction: 3-Ethyl-4,4-dimethylpentan-2-ol

    Substitution: Corresponding alkyl chlorides

Scientific Research Applications

3-Ethyl-4,4-dimethylpentan-2-ol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in biochemical research.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific alcohol properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-4,4-dimethylpentan-2-ol involves its interaction with molecular targets through its hydroxyl group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes. Its tertiary alcohol structure provides stability and resistance to certain types of chemical degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Ethyl-4,4-dimethylpentan-2-ol with structurally related alcohols, highlighting key differences in substituents, molecular weight, and CAS identifiers:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
3-Ethyl-4,4-dimethylpentan-2-ol Not explicitly provided¹ C₉H₂₀O 144.26 (calculated) Ethyl at C3; dimethyl at C4
4,4-Dimethylpentan-2-ol 6144-93-0 C₇H₁₆O 116.20 Dimethyl at C4; lacks ethyl group
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O 102.17 Methyl at C2; hydroxyl at C3
4,4-Dimethylpent-2-en-1-ol Not provided C₇H₁₂O 112.17 Unsaturated (C2 double bond); hydroxyl at C1
2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol 36400-98-3 C₁₈H₃₆O 268.48 Extended carbon chain with multiple methyl groups

¹No explicit CAS number found in the evidence for 3-Ethyl-4,4-dimethylpentan-2-ol. Its isomer, 4,4-dimethylpentan-2-ol, is well-documented .

Key Observations:

Branching and Steric Effects: The ethyl group in 3-Ethyl-4,4-dimethylpentan-2-ol introduces greater steric hindrance compared to 4,4-dimethylpentan-2-ol, which may reduce its reactivity in nucleophilic substitution or oxidation reactions . 2-Methyl-3-pentanol (CAS 565-67-3) has a simpler branching pattern, leading to a lower molecular weight (102.17 vs. 144.26) and likely lower boiling point .

Hydrophobicity :

  • The extended alkyl chains in 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol (CAS 36400-98-3) enhance hydrophobicity compared to 3-Ethyl-4,4-dimethylpentan-2-ol, impacting solubility in polar solvents .

Such stereoisomers could exhibit distinct biological or catalytic activities .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-ethyl-4,4-dimethylpentan-2-ol, and how can purity be optimized?

  • Methodological Answer : A common approach involves Grignard reagent addition to ketones. For example, reacting 3-ethyl-4,4-dimethylpentan-2-one with methylmagnesium bromide under anhydrous conditions, followed by acid quenching. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the tertiary alcohol. Monitor purity using gas chromatography (GC) with flame ionization detection (FID) .
  • Key Data : Related alcohols (e.g., 4,4-dimethylpentan-2-ol) require inert storage (argon) to prevent oxidation, suggesting similar handling for the target compound .

Q. Which spectroscopic techniques are most reliable for structural confirmation of 3-ethyl-4,4-dimethylpentan-2-ol?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to identify branching (e.g., δ 1.2–1.4 ppm for methyl groups adjacent to ethyl substituents). Compare with databases (e.g., NIST) for tertiary alcohol signatures .
  • IR : Broad O-H stretch near 3400 cm1^{-1} and C-O stretch at ~1050 cm1^{-1}.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 144 (C9_9H20_{20}O) and fragmentation patterns (e.g., loss of H2_2O at m/z 126) .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray crystallography be resolved when characterizing 3-ethyl-4,4-dimethylpentan-2-ol derivatives?

  • Methodological Answer : Cross-validate using dynamic NMR (DNMR) to assess conformational flexibility. For solid-state discrepancies, employ computational modeling (DFT or molecular mechanics) to compare experimental and theoretical spectra. X-ray diffraction remains the gold standard for absolute configuration determination .

Q. What mechanistic insights explain the stereoselective synthesis of 3-ethyl-4,4-dimethylpentan-2-ol under catalytic conditions?

  • Methodological Answer : Study reaction kinetics using 18^{18}O isotopic labeling in ketone precursors to trace oxygen incorporation. Employ chiral catalysts (e.g., BINOL-based systems) and analyze enantiomeric excess (ee) via chiral GC or HPLC. Computational studies (e.g., transition state modeling) can clarify steric effects from the 4,4-dimethyl group .

Safety and Compliance

Q. What are the recommended storage conditions to prevent degradation of 3-ethyl-4,4-dimethylpentan-2-ol in long-term studies?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at 2–8°C in amber glass to minimize light-induced oxidation. Monitor for peroxide formation using test strips if solvents like ethers are present. Classify as a flammable liquid (UN 1987) during transport, adhering to OSHA and EPA guidelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported boiling points for structurally similar alcohols (e.g., 4,4-dimethylpentan-2-ol vs. target compound)?

  • Methodological Answer : Re-measure using calibrated equipment (e.g., ebulliometry) under standardized pressure. Compare with predictive models (e.g., Antoine equation) and literature values from authoritative sources (e.g., NIST). Note that branching reduces boiling points due to decreased surface area .

Experimental Design

Q. What strategies optimize the yield of 3-ethyl-4,4-dimethylpentan-2-ol in scaled-up syntheses?

  • Methodological Answer : Use continuous-flow reactors to enhance heat transfer and reduce side reactions. Conduct Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry). For example, a central composite design can identify ideal Grignard reagent addition rates .

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